4-Bromo-5-cyclopropylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromine atom and a cyclopropyl group in the structure of this compound imparts unique chemical properties that make it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to targetTyrosine-protein phosphatase non-receptor type 1 , which plays a crucial role in cellular processes such as cell growth and division, signal transduction, and gene transcription.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and division, signal transduction, and gene transcription .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Based on its potential target, it may modulate cellular processes such as cell growth and division, signal transduction, and gene transcription .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid typically involves the bromination of cyclopropylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene oxides or sulfoxides.
Reduction Products: Reduced thiophene derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorothiophene-3-carboxylic acid
- 4-Bromo-3-methylthiophene-2-carboxylic acid
- 5-Bromo-2-methylthiophene-3-carboxylic acid
Uniqueness
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-cyclopropylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVRPFJRNYGCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(S2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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